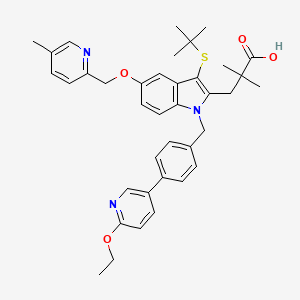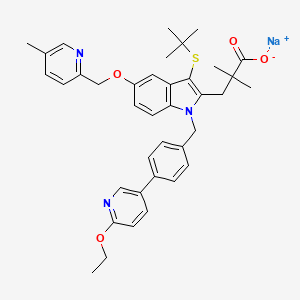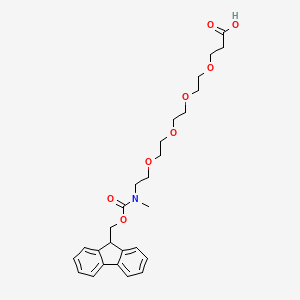
Fmoc-NMe-PEG4-acid
Overview
Description
Fmoc-NMe-PEG4-acid is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound connects two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
Fmoc-NMe-PEG4-acid, also known as Fmoc-NMe-PEG4-C2-acid, is primarily used as a PEG linker . The compound contains an Fmoc-protected amine and a terminal carboxylic acid . The primary targets of this compound are molecules that contain primary amine groups .
Mode of Action
The this compound interacts with its targets through the formation of stable amide bonds . The terminal carboxylic acid of the compound can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Biochemical Pathways
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein . The exact biochemical pathways affected by this compound would depend on the specific PROTACs synthesized using it.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase the water solubility of a compound in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the formation of stable amide bonds with primary amine groups . This allows the compound to be used as a linker in the synthesis of PROTACs , which can lead to the degradation of specific target proteins.
Action Environment
The action of this compound is influenced by the pH of the environment. The Fmoc group can be deprotected under basic conditions to obtain the free amine . Additionally, the formation of the amide bond with primary amine groups requires the presence of activators . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could influence its action, efficacy, and stability in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NMe-PEG4-acid involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically involve:
Protection of the amine group: The amine group is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Coupling reactions: The protected amine is then coupled with PEG4 (tetraethylene glycol) and a carboxylic acid derivative.
Deprotection: The Fmoc group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as crystallization, distillation, and chromatography.
Quality control: The final product undergoes rigorous quality control to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
Fmoc-NMe-PEG4-acid undergoes various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions.
Coupling reactions: It is commonly used in peptide coupling reactions.
Common Reagents and Conditions
Reagents: Common reagents include coupling agents like HATU, DIC, and EDC.
Conditions: Reactions are typically carried out in solvents such as DMF, DCM, and acetonitrile, under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include:
Peptide conjugates: When used in peptide synthesis, the major products are peptide conjugates.
PROTAC molecules: In the context of PROTAC synthesis, the major products are PROTAC molecules designed for targeted protein degradation
Scientific Research Applications
Chemistry
Fmoc-NMe-PEG4-acid is widely used in organic synthesis, particularly in the synthesis of complex molecules like peptides and PROTACs.
Biology
In biological research, this compound is used to study protein-protein interactions and protein degradation pathways.
Medicine
In medicinal chemistry, this compound is used to develop targeted therapies for diseases such as cancer, by designing molecules that can selectively degrade disease-causing proteins.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-amido-PEG4-amine: Another PEG-based linker used in similar applications.
Fmoc-NH-PEG4-acid: A similar compound with slight structural differences.
Uniqueness
Fmoc-NMe-PEG4-acid is unique due to its specific structure, which provides optimal flexibility and stability for PROTAC synthesis. Its ability to connect ligands with high efficiency makes it a valuable tool in targeted protein degradation research .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO8/c1-28(11-13-33-15-17-35-19-18-34-16-14-32-12-10-26(29)30)27(31)36-20-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-9,25H,10-20H2,1H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLNRUPTDZNIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOCCOCCOCCOCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


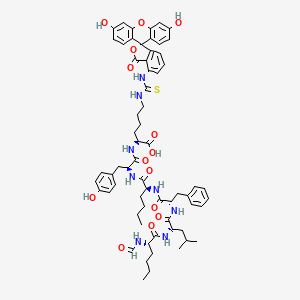
![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)

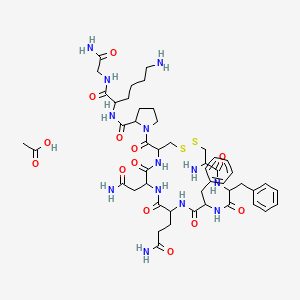
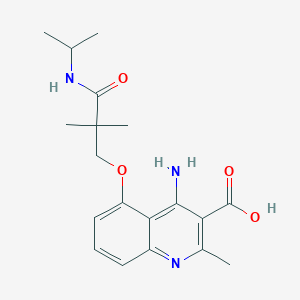

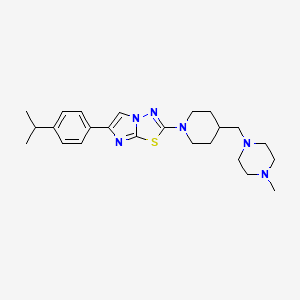

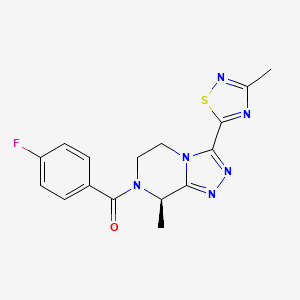
![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)
![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)
